
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11BrN2O2 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.00039 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallographic Analysis of Oxadiazole Derivatives
Structural Characteristics The oxadiazole ring in compounds such as 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one shows a nearly planar structure with specific dihedral angles formed between the central oxadiazole ring and the bromo-substituted and methoxy-substituted benzene rings. An intramolecular hydrogen bond is observed, contributing to the molecule's stability and geometry. Such structural insights are crucial for understanding the molecular interactions and properties of these compounds (Fun et al., 2011).
Applications in Corrosion Inhibition
Efficacy as a Corrosion Inhibitor The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole exhibits remarkable efficiency as a corrosion inhibitor for mild steel in sulfuric acid media. The efficiency exceeds 96% under specific conditions, and the inhibition mechanism is presumed to be due to the adsorption of oxadiazole molecules on the metal surface. Such compounds offer significant potential in protecting metals against corrosion, crucial for industrial applications (Bouklah et al., 2006).
Anti-tumor and Antimicrobial Properties
Potential in Anti-tumor Treatment Derivatives containing the 1,3,4-oxadiazole moiety, such as certain novel pyrazole derivatives, have been found to exhibit significant anti-tumor activities. These compounds present a potential pathway for the development of new anti-cancer drugs, contributing to the field of oncology (Jin, 2014).
Antimicrobial and Antileishmanial Activity Compounds like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one exhibit antimicrobial activities against a range of bacterial species and significant antileishmanial activity. This highlights their potential use in treating infections and tropical diseases (Ustabaş et al., 2020).
Optical and Electronic Applications
Optical Limiting and Nonlinear Optical Properties Certain 1,3,4-oxadiazole derivatives, especially those containing Bromine, have demonstrated properties as optical limiters, making them of interest for applications in optoelectronics. Their ability to limit light intensity through nonlinear optical absorption suggests potential in developing devices to protect sensitive optical sensors or human eyes from damage by intense light beams (Chandrakantha et al., 2011).
Luminescence and Quantum Yield Compounds like 5-(2-Hydroxyphenyl)-3-methyl-1,2,4-oxadiazole and its derivatives exhibit luminescence with emission maxima ranging significantly. Notably, certain derivatives and their zinc(II) complexes demonstrate high luminescence quantum yield, indicating potential applications in materials science, particularly in the development of new luminescent materials (Mikhailov et al., 2016).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-4-10(5-9-13)14-17-15(20-18-14)11-2-6-12(16)7-3-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDNLPGDBWCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


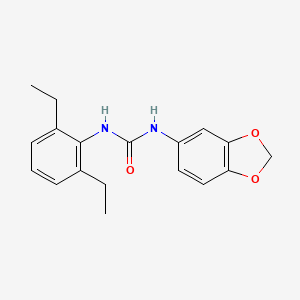
![(1Z)-2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![N-[(4-chlorophenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B5716445.png)
![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B5716471.png)
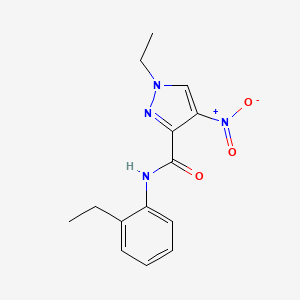
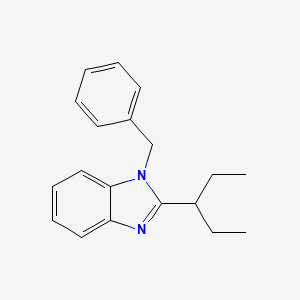
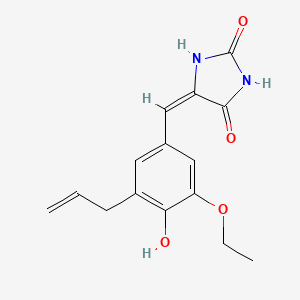
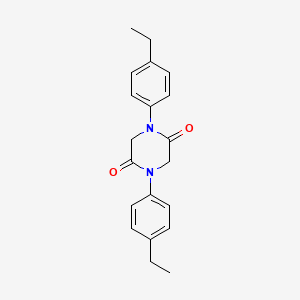
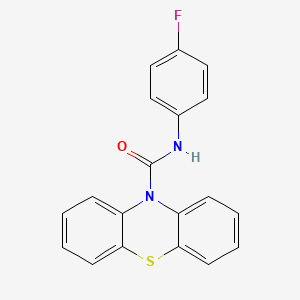
![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)
![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)
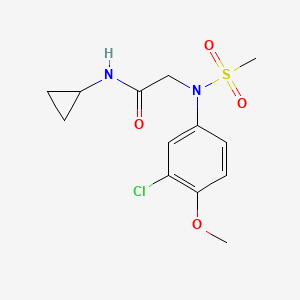
![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
![2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)
